N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-acetamidophenyl group and a hybrid ethyl linker bearing indolin-1-yl and thiophen-2-yl substituents.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16(29)26-18-7-4-8-19(14-18)27-24(31)23(30)25-15-21(22-10-5-13-32-22)28-12-11-17-6-2-3-9-20(17)28/h2-10,13-14,21H,11-12,15H2,1H3,(H,25,30)(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUWUKIAQZTJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Oxalyl Chloride Intermediate
The reaction begins with the conversion of oxalic acid to oxalyl chloride, a highly reactive diacyl chloride:
$$ \text{HOOC-COOH} + \text{SOCl}2 \rightarrow \text{ClOC-COCl} + 2\text{HCl} + \text{SO}2 $$
This step typically achieves >95% yield under anhydrous conditions at 0–5°C.
N1 Functionalization with 3-Acetamidoaniline
3-Acetamidoaniline reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form the mono-acylated intermediate:
$$ \text{ClOC-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-NHCOCH}3 \rightarrow \text{ClOC-CONH-C}6\text{H}4\text{-NHCOCH}_3 + \text{HCl} $$
Key conditions:
N2 Coupling with 2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethylamine
The second amidation requires the custom-synthesized amine 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine , prepared via:
- Mannich Reaction : Condensation of indoline, thiophene-2-carbaldehyde, and ammonium chloride in ethanol at reflux (70°C, 12 h).
- Reductive Amination : Sodium cyanoborohydride-mediated reduction of the Schiff base formed from indoline and thiophen-2-yl ketone.
The amine (1.1 eq) reacts with the mono-acylated oxalyl chloride intermediate in DCM/TEA at 0°C:
$$ \text{ClOC-CONH-C}6\text{H}4\text{-NHCOCH}3 + \text{H}2\text{N-CH}_2\text{-C(Ind)(Thp)} \rightarrow \text{Target Compound} + \text{HCl} $$
Yields: 62–74% after column chromatography (silica gel, ethyl acetate/hexane).
Ruthenium-Catalyzed Dehydrogenative Coupling
A sustainable alternative employs a ruthenium pincer complex (e.g., Ru-MACHO-BH) to catalyze acceptorless dehydrogenative coupling (ADC) of ethylene glycol and amines.
Reaction Scheme
$$ \text{HOCH}2\text{CH}2\text{OH} + 2\text{RNH}2 \rightarrow \text{RNH-C(O)-C(O)-NHR} + 2\text{H}2\text{O} + \text{H}_2 $$
For asymmetric oxalamides like the target compound, sequential addition of 3-acetamidoaniline and 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine is required.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ru-MACHO-BH (2 mol%) |
| Solvent | Toluene |
| Temperature | 120°C |
| Time | 24–48 h |
| Yield (symmetrical) | 66–96% |
Challenges : Achieving high selectivity for asymmetric products remains difficult, with yields <50% reported in analogous systems.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield Range | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise Amidation | 62–74% | >95% | Pilot-scale |
| Ruthenium ADC | 40–50%* | 85–90% | Lab-scale |
Byproduct Formation
- Stepwise Method : HCl generation necessitates rigorous quenching to prevent N-acylurea formation.
- ADC Method : Ethylene glycol over-oxidation to glyoxal (~5–10%).
Advanced Optimization Strategies
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improve amine solubility but risk oxalamide hydrolysis. Mixed solvent systems (e.g., DCM/DMF 4:1) balance reactivity and stability.
Catalytic Enhancements
- Lewis Acids : ZnCl₂ (10 mol%) accelerates amide coupling, reducing reaction time from 12 h to 4 h.
- Microwave Assistance : 80°C, 30 min irradiation achieves 82% yield in stepwise method.
Structural Characterization
Post-synthesis validation employs:
- $$^1$$H NMR (400 MHz, DMSO-d6):
- HRMS : m/z 449.1542 [M+H]+ (calc. 449.1548).
- IR : C=O stretches at 1650 cm⁻¹ (oxalamide) and 1705 cm⁻¹ (acetamide).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for exothermic amidation steps:
Green Chemistry Metrics
| Metric | Stepwise Method | ADC Method |
|---|---|---|
| PMI (g/g) | 8.7 | 4.2 |
| E-Factor | 12.5 | 6.8 |
PMI = Process Mass Intensity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The nitro group in the precursor can be reduced to an amine using hydrogenation.
-
Substitution
- The indoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).
Reducing Agents: Pd/C with hydrogen gas, sodium borohydride (NaBH4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
- Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
- Reduction of the nitro group yields the corresponding amine.
- Substitution reactions on the indoline ring can introduce various functional groups depending on the electrophile used.
Scientific Research Applications
N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for potential antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein binding.
-
Medicine
- Explored as a potential therapeutic agent due to its bioactive functional groups.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Potential use in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific proteins or enzymes, inhibiting their activity. The indoline and thiophene moieties may interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl-ethyl substituent.
- Function: A potent umami flavor enhancer approved for use in food products (e.g., sauces, snacks). It reduces reliance on monosodium glutamate (MSG) .
- Biological Activity : Inhibits CYP3A4 by 51% at 10 µM in preliminary assays, though subsequent retesting showed <50% inhibition, indicating moderate cytochrome P450 interaction .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Differs from S336 in the positioning of methoxy groups (2,3-dimethoxy vs. 2,4-dimethoxy).
- Biological Activity : Exhibits similar CYP3A4 inhibition (51% at 10 µM) but reduced potency upon retesting .
- Comparison: The positional isomerism of methoxy groups in S5456 vs. S336 demonstrates how minor structural changes can influence enzyme inhibition, a consideration relevant to optimizing the target compound’s selectivity.
GMC Series (e.g., GMC-1 to GMC-5)
- Structure : Oxalamides with 1,3-dioxoisoindolin-2-yl and substituted phenyl groups (e.g., bromo, chloro, methoxy). Example: GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) .
- Function : Designed as cyclic imides with reported antimicrobial activity.
Comparison with Indole- and Thiophene-Containing Analogues
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide
- Structure : Combines indole and thioamide groups.
- Physicochemical Properties : Melting points range from 159–187°C; characterized by NMR, IR, and HPLC for purity and enantioselectivity .
N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide
- Structure : Contains a thiophene-acetamide backbone with a phthalimido group.
- Synthesis : Derived from 3-acetylthiophen-2-amine, emphasizing the versatility of thiophene derivatives in constructing bioactive molecules .
Therapeutic Analogues: BNM-III-170**
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide.
- Application: Acts as a CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses .
- Comparison: The guanidinomethyl and halogenated phenyl groups in BNM-III-170 contrast with the target compound’s acetamidophenyl and indole-thiophene motifs, underscoring structural diversity in oxalamide-based drug design.
Biological Activity
N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features an oxalamide backbone with a 3-acetamidophenyl group and an indolin-1-yl-thiophen-2-yl ethyl moiety. The presence of these functional groups suggests a potential for diverse interactions with biological targets. The structural complexity may allow for modulation of enzyme activity or receptor interactions, which are critical in pharmacological applications.
| Component | Description |
|---|---|
| Backbone | Oxalamide |
| Aromatic Groups | 3-Acetamidophenyl, Indolin-1-yl, Thiophen-2-yl |
| Potential Applications | Drug development, enzyme modulation |
While specific mechanisms of action for this compound remain to be fully elucidated, its structural components suggest that it may interact with various molecular targets. The electron-donating and withdrawing effects of the functional groups can influence its reactivity and biological behavior. Preliminary studies indicate potential roles in modulating pathways related to cancer and other proliferative diseases.
Cytotoxicity and Antimicrobial Activity
Research on similar compounds has demonstrated promising biological activities. For instance, derivatives containing indole moieties have shown significant cytotoxic effects against various cancer cell lines. In vitro studies have revealed that compounds with similar structures exhibit moderate to high cytotoxicity against human cancer cells, suggesting that this compound may also possess such properties.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | KB-3-1 | 57.7 | Moderate |
| Compound B | HCT 116 | 34 | Potent |
| N1-(3-acetamidophenyl)-... | TBD | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Similar oxalamide derivatives have been studied for their ability to inhibit specific kinases involved in tumor proliferation. Investigations into the inhibition profiles of this compound could reveal its therapeutic potential in treating cancers or inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and purification strategies for N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide Coupling : React 3-acetamidoaniline with oxalyl chloride to form the N1-(3-acetamidophenyl)oxalamide intermediate.
Nucleophilic Substitution : Introduce the indoline-thiophene ethylamine moiety via a coupling reaction under basic conditions (e.g., DIPEA in DMF at 0–25°C).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
-
Key Considerations : Optimize reaction time and temperature to minimize byproducts like over-oxidized thiophene derivatives. Monitor intermediates via TLC and confirm final structure using H/C NMR and HRMS .
- Analytical Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | Oxalyl chloride, DCM, 0°C | 78 | 92% |
| Alkylation | Indoline-thiophene ethylamine, DIPEA, DMF, 25°C | 65 | 89% |
| Purification | Ethyl acetate/hexane (3:7), recrystallization | 58 | 99% |
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
NMR Spectroscopy : H NMR confirms the presence of acetamido (δ 2.1 ppm, singlet) and thiophene protons (δ 7.2–7.4 ppm). C NMR verifies the oxalamide carbonyls (δ 165–170 ppm).
Mass Spectrometry : HRMS (ESI+) provides exact mass matching (e.g., [M+H] calc. 466.18, found 466.19).
X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves the spatial arrangement of the indoline-thiophene ethyl group, confirming stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
Standardized Assay Conditions : Normalize parameters like cell line viability (e.g., HepG2 vs. HEK293), incubation time (24–48 hr), and DMSO concentration (<0.1%).
Structure-Activity Relationship (SAR) Studies : Modify the acetamido or thiophene groups to isolate pharmacophore contributions. For example, replacing the thiophene with furan alters IC values in kinase inhibition assays .
Meta-Analysis : Cross-reference data with analogs (e.g., N1-(p-tolyl)oxalamide derivatives) to identify trends in potency and selectivity .
- Case Study :
Inconsistent IC values (2–10 µM) for EGFR inhibition were resolved by identifying assay-specific ATP concentrations (1 mM vs. 100 µM) affecting competitive binding .
Q. What experimental design considerations are critical when investigating the pharmacokinetic properties of this compound?
- Methodological Answer : Key factors include:
Solubility Optimization : Use co-solvents (e.g., PEG-400) or lipid-based formulations to enhance bioavailability.
Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH) to identify oxidative hotspots (e.g., thiophene ring).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
